4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
Description
4-Bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a bromine atom at the para-position. The benzamide is linked via a methylene bridge to a 1H-tetrazole ring, which is further substituted with a 4-ethoxyphenyl group. This structure combines aromatic, electron-withdrawing (bromine), and electron-donating (ethoxy) groups, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-bromo-N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O2/c1-2-25-15-9-7-14(8-10-15)23-16(20-21-22-23)11-19-17(24)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBREFIOJKAZCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-bromo-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound that incorporates a bromine atom, a tetrazole ring, and a benzamide group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 402.2 g/mol. The compound features a tetrazole ring which is known for its ability to mimic carboxylic acids, enhancing its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆BrN₅O |
| Molecular Weight | 402.2 g/mol |
| CAS Number | 1005292-28-3 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to modulate the activity of various biological targets. This mechanism is crucial for its application in drug design, particularly for compounds aimed at treating cancer and inflammatory diseases.
Antitumor Activity
Research indicates that compounds containing tetrazole rings exhibit significant antitumor properties. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival. For instance, studies have shown that related compounds can inhibit HSET (KIFC1), a protein essential for centrosome clustering in cancer cells, leading to multipolar mitotic spindles and subsequent cell death .
Enzyme Inhibition
The compound is also being explored for its potential as an enzyme inhibitor. Its structure allows it to bind effectively to active sites of enzymes, thereby inhibiting their function. This property is particularly valuable in developing drugs targeting specific pathways in cancer and other diseases.
Study 1: Anticancer Effects
In a study focusing on the anticancer effects of tetrazole derivatives, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating strong potential for further development as an anticancer agent .
Study 2: Mechanistic Insights
Another research effort investigated the mechanistic insights into how this compound interacts with HSET proteins. Fluorescence microscopy revealed that treatment with the compound resulted in increased multipolarity in centrosome-amplified human cancer cells, confirming its role as an effective inhibitor .
Comparison with Related Compounds
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Antitumor Activity | Enzyme Inhibition |
|---|---|---|
| This compound | High | Moderate |
| 3-bromo-N-(4-methoxyphenyl)benzamide | Moderate | Low |
| 3-bromo-N-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}benzamide | High | High |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
The compound belongs to a broader class of tetrazole-linked benzamide derivatives. Key structural analogs and their properties are summarized below:
Table 1: Structural Comparison of Tetrazole-Linked Benzamide/Sulfonamide Derivatives
Key Observations:
Substituent Position and Electronic Effects: The bromine atom in the target compound (para-position on benzamide) contrasts with analogs like the 5-bromo substitution in ’s compound, which may alter electronic distribution and steric interactions in binding environments.
Tetrazole position: The target compound’s tetrazole is linked at the 5-position (1H-tautomer), while ’s analog uses the 1-position (2H-tautomer), affecting ring planarity and reactivity.
Physical and Spectral Properties
Table 2: Comparative Spectral Data
- Melting Points : Sulfonylated tetrazoles (e.g., 3ab) exhibit higher melting points (~128–130°C) than nitrile or ester derivatives, suggesting stronger intermolecular forces.
- Spectral Trends: Aromatic proton signals in $ ^1H $-NMR (δ 7.3–8.3) are consistent across analogs, while substituents like ethoxy (δ 1.36–4.35) or methyl (δ 2.49) provide diagnostic peaks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
